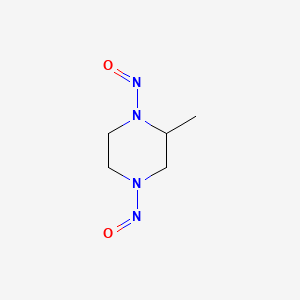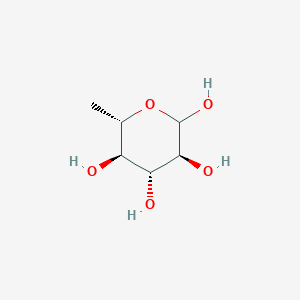
6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desoxygalactose, also known as L-(-)-Fucose or L-Galactomethylose, is a naturally occurring deoxy sugar. It is a constituent of various glycoproteins and glycolipids and plays a crucial role in biological processes such as cell-cell recognition and signaling. This compound is found in a variety of organisms, including bacteria, plants, and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Desoxygalactose can be achieved through several methods. One common approach involves the reduction of galactose derivatives. For instance, the reduction of galactose with sodium borohydride in the presence of a suitable catalyst can yield 6-Desoxygalactose. Another method involves the use of enzymatic reactions, where specific enzymes catalyze the conversion of galactose to 6-Desoxygalactose.
Industrial Production Methods
Industrial production of 6-Desoxygalactose typically involves microbial fermentation. Certain strains of bacteria are capable of producing 6-Desoxygalactose through their metabolic pathways. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
6-Desoxygalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces 6-Desoxygalactonic acid.
Reduction: Produces 6-Desoxygalactitol.
Substitution: Produces halogenated derivatives of 6-Desoxygalactose.
Scientific Research Applications
6-Desoxygalactose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory conditions.
Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Desoxygalactose involves its incorporation into glycoproteins and glycolipids, which are essential for cell-cell recognition and signaling. It interacts with specific receptors on the cell surface, triggering various intracellular pathways. These interactions are crucial for processes such as immune response, cell adhesion, and tissue development.
Comparison with Similar Compounds
6-Desoxygalactose is similar to other deoxy sugars such as:
2-Deoxyglucose: Lacks an oxygen atom at the second carbon.
6-Deoxyglucose: Lacks an oxygen atom at the sixth carbon.
L-Rhamnose: Another naturally occurring deoxy sugar.
Uniqueness
What sets 6-Desoxygalactose apart is its specific role in glycoproteins and glycolipids, making it essential for cell-cell recognition and signaling. Its unique structure allows it to participate in specific biochemical pathways that other deoxy sugars may not be involved in.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
InChI Key |
SHZGCJCMOBCMKK-ZZWDRFIYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


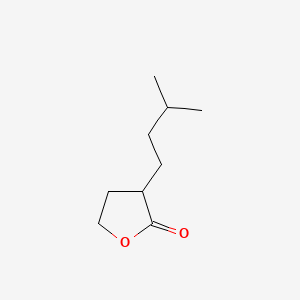
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

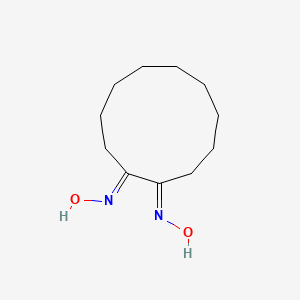
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
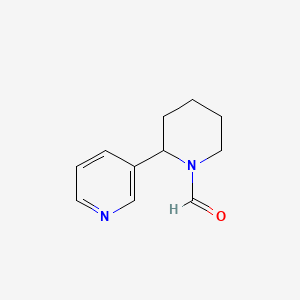
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
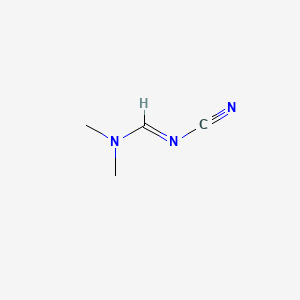
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
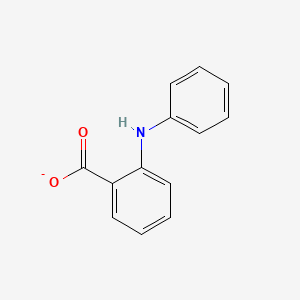
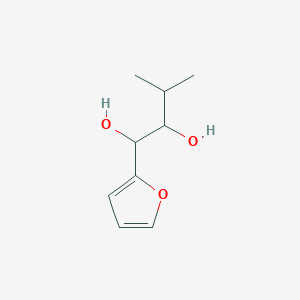
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
